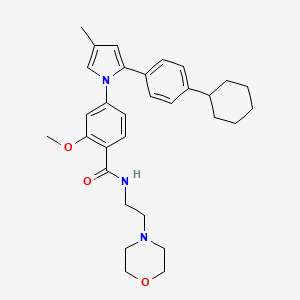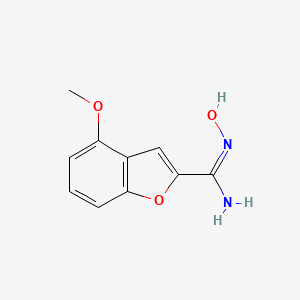
2-Benzofurancarboximidamide, N-hydroxy-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 5542180 is a chemical compound known for its unique properties and applications in various scientific fields. It is an organic boron compound with the chemical formula C7H5BClO2S. This compound is commonly used in organic synthesis reactions and has significant applications in both industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of BRN 5542180 involves a series of chemical reactions. The primary synthetic route includes the following steps:
Synthesis of 3-formaldehyde thiophene-2-methanol: This is achieved through a chemical reaction involving thiophene and formaldehyde.
Reaction with boron trichloride: The product from the first step is then reacted with boron trichloride to generate BRN 5542180.
Industrial Production Methods
In industrial settings, the production of BRN 5542180 is carried out under controlled conditions to ensure high yield and purity. The process typically involves:
Large-scale synthesis: Utilizing reactors that can handle significant volumes of reactants.
Purification: Employing techniques such as crystallization and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
BRN 5542180 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Typically results in the formation of alcohols.
Substitution: Produces halogenated compounds.
Scientific Research Applications
BRN 5542180 has a wide range of applications in scientific research, including:
Biology: Employed as a fluorescent probe in biological systems for the detection of oxamide and ester.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of BRN 5542180 involves its interaction with specific molecular targets and pathways. It acts as a catalyst in various chemical reactions by facilitating the formation and breaking of chemical bonds. The compound’s boron atom plays a crucial role in its catalytic activity, enabling it to participate in a wide range of reactions.
Comparison with Similar Compounds
BRN 5542180 can be compared with other similar compounds, such as:
3-Formylthiophene-2-boronic acid: Similar in structure but differs in its specific applications and reactivity.
(3-Formyl-2-thienyl)boronic acid: Another related compound with distinct properties and uses.
Uniqueness
BRN 5542180 is unique due to its specific chemical structure, which allows it to act as an effective catalyst in various reactions. Its ability to form stable complexes with other molecules makes it highly valuable in both research and industrial applications.
Properties
CAS No. |
84748-11-8 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
N'-hydroxy-4-methoxy-1-benzofuran-2-carboximidamide |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-3-2-4-8-6(7)5-9(15-8)10(11)12-13/h2-5,13H,1H3,(H2,11,12) |
InChI Key |
RHXREMCMPSVKBR-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1C=C(O2)/C(=N\O)/N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(O2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





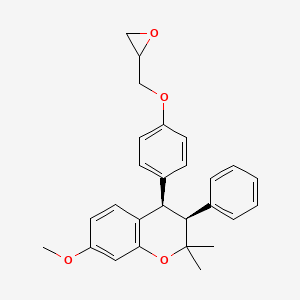
![2-ethyl-5-(1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12696214.png)
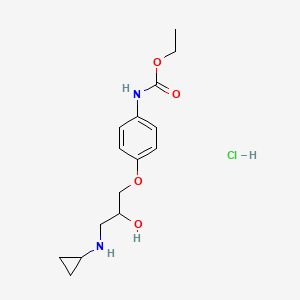



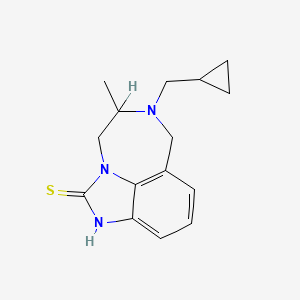


![1-O-cyclohexyl 4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12696263.png)
